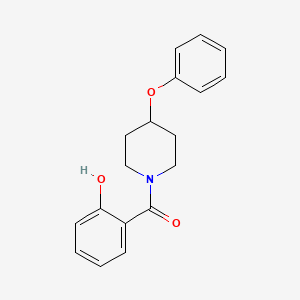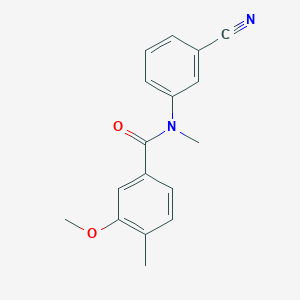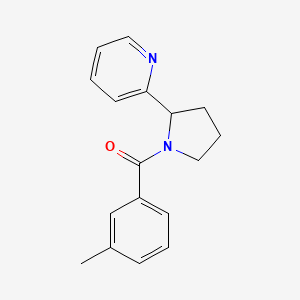
(3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone, also known as MPMP, is a synthetic compound that belongs to the class of designer drugs. It is a member of the cathinone family, which is a group of psychoactive substances that are structurally similar to amphetamines. MPMP is a potent stimulant that has gained popularity in the recreational drug market due to its euphoric and energizing effects. However, MPMP has also shown potential in scientific research applications, particularly in the field of drug discovery.
作用機序
(3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents these neurotransmitters from being taken back up into the presynaptic neuron, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration is responsible for the stimulant effects of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone.
Biochemical and Physiological Effects
The effects of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone on the body are similar to those of other stimulants, such as amphetamines and cocaine. (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone can increase heart rate, blood pressure, and body temperature. It can also cause euphoria, increased energy, and decreased appetite.
実験室実験の利点と制限
(3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has several advantages for use in scientific research. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for studying the function of these neurotransmitters. However, (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone also has limitations. It is a synthetic compound that is not found in nature, which can make it difficult to study its effects in living organisms. Additionally, (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has potential for abuse and may be subject to regulation.
将来の方向性
There are several potential future directions for research on (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. One area of interest is the development of new drugs based on the structure of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. Researchers may also investigate the effects of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, studies could be conducted to determine the long-term effects of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone use on the brain and body.
合成法
The synthesis of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone involves the condensation of 3-methylbenzaldehyde and pyrrolidine-2-carboxylic acid, followed by a reaction with pyridine-2-carbaldehyde. The resulting product is then purified through recrystallization.
科学的研究の応用
(3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a lead compound in the development of new drugs. It has been shown to have affinity for the dopamine transporter, which is a target for drugs used in the treatment of attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been found to have affinity for the serotonin transporter, which is a target for drugs used in the treatment of depression and anxiety.
特性
IUPAC Name |
(3-methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-4-7-14(12-13)17(20)19-11-5-9-16(19)15-8-2-3-10-18-15/h2-4,6-8,10,12,16H,5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAQRKNHXABLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

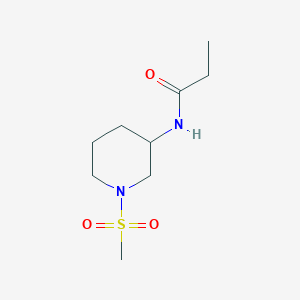
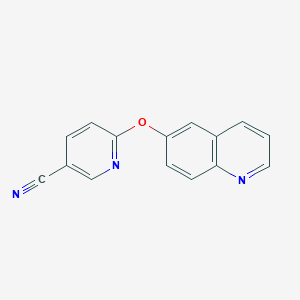
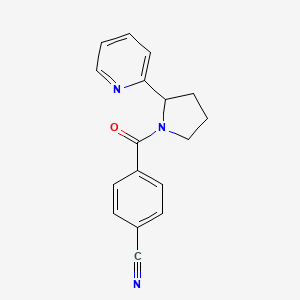
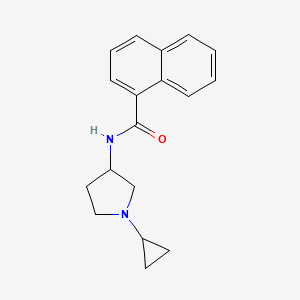

![[3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528122.png)
![1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7528134.png)


![1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B7528175.png)
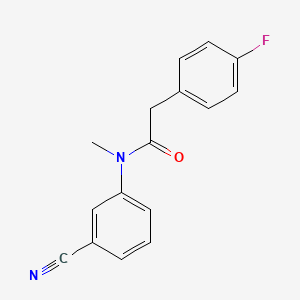
![N-[[4-(2-methylphenyl)oxan-4-yl]methyl]acetamide](/img/structure/B7528187.png)
